molecular formula C45H32BrN3O2P2 B8182323 ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B8182323
M. Wt: 788.6 g/mol
InChI Key: HJJFEOJKWVLWTF-UHFFFAOYSA-N
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Description

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): is a complex organic compound that features a triazine core substituted with bromophenyl and phenylene groups, and further functionalized with diphenylphosphine oxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by the introduction of bromophenyl and phenylene groups through substitution reactions. The final step involves the addition of diphenylphosphine oxide groups under controlled conditions, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can undergo various chemical reactions, including:

    Oxidation: The diphenylphosphine oxide groups can be further oxidized to form phosphine oxides.

    Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium amide or thiourea are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups would yield diphenylphosphine oxides, while reduction of the bromophenyl groups would yield phenyl-substituted triazine derivatives.

Scientific Research Applications

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: Its potential as a bioactive molecule is being explored, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. The triazine core can interact with nucleic acids or proteins, while the diphenylphosphine oxide groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide): can be compared with other triazine-based compounds, such as:

    Melamine: A simpler triazine derivative used in the production of resins and plastics.

    Cyanuric chloride: Another triazine compound used as a precursor in the synthesis of herbicides and dyes.

The uniqueness of ((6-(3-Bromophenyl)-1,3,5-triazine-2,4-diyl)bis(3,1-phenylene))bis(diphenylphosphine oxide) lies in its complex structure, which imparts specific chemical and physical properties that are not found in simpler triazine derivatives. This makes it particularly valuable in advanced research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenyl)-4,6-bis(3-diphenylphosphorylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H32BrN3O2P2/c46-36-19-13-16-33(30-36)43-47-44(34-17-14-28-41(31-34)52(50,37-20-5-1-6-21-37)38-22-7-2-8-23-38)49-45(48-43)35-18-15-29-42(32-35)53(51,39-24-9-3-10-25-39)40-26-11-4-12-27-40/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJFEOJKWVLWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)Br)C6=CC(=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H32BrN3O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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